2-[(Pyridin-3-ylmethyl)amino]benzoic acid - 282719-60-2

2-[(Pyridin-3-ylmethyl)amino]benzoic acid

Catalog Number: EVT-1433793
CAS Number: 282719-60-2
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid is not explicitly described in the provided papers, similar compounds like 4-[(furan-2-ylmethyl)amino]benzoic acid [] and (4-nitro-benzylidene)-pyridin-3ylmethyl amine [] have been successfully synthesized. These syntheses typically involve a two-step reaction:

Molecular Structure Analysis

Based on the structural analysis of analogous compounds like 4-((furan-2-ylmethyl)amino)benzoic acid [], 2-[(Pyridin-3-ylmethyl)amino]benzoic acid is expected to exhibit:

Chemical Reactions Analysis
  • Complexation: Coordination with metal ions to form metal complexes, as observed in studies involving related ligands like 2-amino-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide [].
Applications
    • Kinase inhibitors: As demonstrated by the research on 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides [], compounds with similar structural motifs exhibit potent and selective inhibition of kinases like VEGFR-2, suggesting potential applications in cancer treatment.
  • Materials Science:

    • Metal-organic frameworks (MOFs): The carboxylic acid and pyridine groups can act as coordinating sites for metal ions, potentially leading to the formation of novel MOFs with specific properties [].
    • Luminescent materials: The conjugated system in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid hints at potential luminescent properties, which could be exploited for sensing applications [].

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid

  • Compound Description: This compound features a phthalide-carboxamide system and is a known derivative of 3,4-diaminoisocoumarin. []
  • Relevance: This compound shares a benzoic acid moiety with 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. The synthesis of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a 3,4-diaminoisocoumarin derivative highlights a potential synthetic route for modifying the core structure of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

3-Nitro-5-(pyridin-3-yl)benzoic acid (Hnpba)

  • Compound Description: Hnpba serves as a building block for luminescent coordination polymers with Zn(II) and Cd(II), showcasing its ability to bridge metal centers and influence photoluminescent properties. []
  • Relevance: Both this compound and 2-[(Pyridin-3-ylmethyl)amino]benzoic acid belong to the class of substituted benzoic acids with a pyridine ring. The differing substitution patterns on the benzoic acid core and the direct linkage of the pyridine ring in Hnpba compared to the methylene linker in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid are notable structural variations that could lead to different physicochemical properties and coordination behavior. []

2-[2'-(5-Bromothiazolyl)azo]-5-dimethylaminobenzoic acid (5-BrTAMB)

  • Compound Description: 5-BrTAMB is an azo ligand, capable of coordinating to metal ions like Cd(II) in a tridentate N, N, O donor fashion, forming complexes with potential antifungal and antibacterial activities. []
  • Relevance: Similar to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, 5-BrTAMB is a substituted benzoic acid derivative. The presence of the azo group and thiazole ring in 5-BrTAMB instead of the aminomethylpyridine moiety in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid significantly alters the electronic properties and potential binding modes of the molecule, influencing its coordination chemistry and biological activity. []

4-(3-(Pyridin-3-yl)ureido)benzoic acid

  • Compound Description: This compound, forming co-crystals with adipic acid, highlights the role of hydrogen bonding in its solid-state structure. []

4-(4-Hydroxynaphthylazo)benzoic acid and 3-(2-Hydroxynaphthylazo)benzoic acid

  • Compound Description: These azo-carboxylate ligands, derived from aminobenzoic acids and naphthols, form coordination complexes with trimethyltin(IV) and dibutyltin(IV), respectively. []

4-Amino-3-(pyridin-2-yl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazole and 4-Amino-3-(pyridin-2-yl)-5-[(pyridin-4-ylmethyl)sulfanyl]-1,2,4-triazole

  • Compound Description: These triazole derivatives are used to construct Cu(II) coordination polymers, demonstrating the influence of heteroatom orientation on polymeric structures. []

7-{[Bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonic acid

  • Compound Description: This quinoline-based ligand forms a coordination polymer with sodium ions, showcasing its ability to bind metal ions and create supramolecular architectures through coordination and hydrogen bonding. []
  • Relevance: While structurally distinct from 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, this compound shares the bis(pyridin-2-ylmethyl)amino motif. The presence of the quinoline ring and sulfonic acid group instead of the benzoic acid moiety in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid significantly alters its electronic properties and coordination behavior. []

4-(1-Phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid

  • Compound Description: The crystal structure of this imidazo[1,5-a]pyridine derivative has been determined, providing insights into its solid-state packing and potential intermolecular interactions. []
  • Relevance: Sharing the benzoic acid core with 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, this compound incorporates an imidazo[1,5-a]pyridine moiety. This difference in heterocyclic systems likely influences its binding affinities, pharmacological profile, and overall properties compared to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

3-(3-(Pyridin-3-yl)ureido)benzoic acid

  • Compound Description: The crystal structure of this compound highlights the role of hydrogen bonding in its solid-state organization. []
  • Relevance: Similar to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, this compound features a benzoic acid moiety and a pyridine ring. The key difference lies in the urea linker connecting the pyridine ring in this compound, compared to the aminomethyl linker in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

2-[(1H-Benzimidazol-2-ylmethyl)amino]benzoic acid methyl ester

  • Compound Description: The structural properties of this benzimidazole derivative have been studied using spectroscopic methods and X-ray crystallography, providing a detailed understanding of its conformation and potential chemical behavior. []

2-Amino-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide (Habph)

  • Compound Description: Habph, a Schiff base ligand, forms complexes with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). These complexes show potential as corrosion inhibitors for mild steel in acidic environments. []

N,N′-Bis(pyridin-4-ylmethyl)ethanediamide

  • Compound Description: This oxalamide derivative forms co-crystals with benzoic acid and p-nitrobenzoic acid, highlighting the role of hydrogen bonding in its supramolecular assembly. [, ]
  • Relevance: This compound, while lacking the benzoic acid core of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, incorporates a bis(pyridinylmethyl)amine motif similar to the pyridin-3-ylmethyl substituent in the target molecule. The distinct structural features and hydrogen-bonding capabilities of N,N′-Bis(pyridin-4-ylmethyl)ethanediamide compared to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid could result in different solid-state packing arrangements and supramolecular architectures. [, ]

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690, specifically its (S)-enantiomer, acts as a Dishevelled 1 (DVL1) inhibitor. It exhibits anticancer activity by disrupting the WNT/β-catenin pathway and inducing reactive oxygen species (ROS) production. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA acts as a selective antagonist for the orexin 2 receptor (OX2), playing a role in regulating arousal and the sleep-wake cycle. []

N-Cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)

  • Compound Description: BMS-605541 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, showing potential as an anticancer agent by inhibiting angiogenesis. []

4-(4-(4-Phenylureido-naphthalen-1-yl)oxy-pyridin-2-yl)amino-benzoic acid derivatives

  • Compound Description: These derivatives exhibit anti-inflammatory activity by inhibiting p38 mitogen-activated protein kinase (MAPK), Syk kinase, and potentially members of the Src family of tyrosine kinases. []

1,3-Bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol (Phos-tag)

  • Compound Description: Phos-tag is a dinuclear zinc(II) complexing agent that forms a complex with orthophosphate. This complex, bis{1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-olato-dizinc(II)}orthophosphate, provides insights into the coordination chemistry of zinc(II) and the structural features of the Phos-tag ligand. []

4-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)benzoic acid

  • Compound Description: The crystal structure of this triazole-benzoic acid derivative has been determined, providing information about its solid-state arrangement and potential intermolecular interactions. []

Tris{2-[(pyridin-2-ylmethyl)amino]ethyl}amine (tpaa)

  • Compound Description: Tpaa is a tripodal heptadentate ligand that forms mono- and trinuclear Cu(II) complexes. Its coordination chemistry and the spectroscopic properties of its copper complexes have been extensively studied. []

(4-Nitro-benzylidene)-pyridin-3-ylmethyl amine

  • Compound Description: This Schiff base compound, synthesized from 3-(aminomethyl)pyridine and 4-nitrobenzaldehyde, has been investigated for its antioxidant and antihemolytic activities. []
  • Relevance: While lacking the benzoic acid core, this compound shares the pyridin-3-ylmethyl substituent with 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. The incorporation of a nitrobenzylidene group in (4-Nitro-benzylidene)-pyridin-3-ylmethyl amine contributes to its distinct biological activities compared to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

(Z)-5-fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene)indolin-2-one

  • Compound Description: This compound, containing indole and thiophene rings, has been structurally characterized using X-ray crystallography, revealing details about its conformation and intermolecular interactions. []

(E)-4-((2-Hydroxy-3-methoxybenzylidene)amino)benzoic acid

  • Compound Description: This Schiff base ligand, derived from 4-aminobenzoic acid and ortho-vanillin, forms complexes with rare earth metal ions (cerium, gadolinium, and dysprosium). These complexes have been screened for their antimicrobial activity. []
  • Relevance: Sharing the benzoic acid core with 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, this compound incorporates a Schiff base moiety with a hydroxymethoxybenzylidene group. This difference in structure leads to distinct coordination chemistry and potential biological activities compared to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

4-(Pyridin-2-ylmethyl)-2-amino-pyrroles (PMAPs)

  • Compound Description: These highly functionalized pyrrole derivatives are synthesized via a multicomponent tether catalysis approach involving a cascade reaction and decarboxylation. []
  • Relevance: While structurally distinct from 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, PMAPs share the pyridin-2-ylmethyl substituent. The presence of the pyrrole ring and the absence of a benzoic acid moiety in PMAPs contribute to their different synthetic routes and potential applications compared to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

2-{(3-(Trifluoromethyl)phenyl)amino}benzoic acid mutual prodrugs

  • Compound Description: These mutual prodrugs of flufenamic acid (FA) aim to reduce the gastrointestinal (GI) toxicity associated with FA while retaining its anti-inflammatory and analgesic properties. []

4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,11,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-3-yl)oxy)benzoic acid (GSK3532795/BMS-955176)

  • Compound Description: GSK3532795, a derivative of betulinic acid, is a potent HIV-1 maturation inhibitor that has progressed to phase IIb clinical trials. Its development involved extensive structure-activity relationship (SAR) studies focusing on modifications at the C-3 and C-17 positions of the betulinic acid scaffold. []

3-Nitro-4-(pyridin-4-yl)benzoic acid

  • Compound Description: This benzoic acid derivative serves as a versatile building block for constructing metal-organic frameworks (MOFs) with distinct topologies. Its ability to coordinate to metal ions like Cd(II) and Ni(II) through its carboxylate and pyridine groups enables the formation of diverse framework structures with potential applications in gas adsorption and separation. []
  • Relevance: This compound and 2-[(Pyridin-3-ylmethyl)amino]benzoic acid both belong to the class of substituted benzoic acids containing a pyridine ring. The key structural difference lies in the direct attachment of the pyridine ring to the benzoic acid core in 3-Nitro-4-(pyridin-4-yl)benzoic acid, compared to the methylene linker in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. This subtle variation can lead to distinct coordination geometries and packing arrangements, ultimately influencing the properties and potential applications of their respective metal-organic frameworks. []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone (F 13640)

  • Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that exhibits dual hyperalgesic and analgesic effects. Its pharmacological properties have been linked to its occupancy of 5-HT1A receptors in the brain. It has shown potential in attenuating allodynia-like behavior in a rat model of trigeminal neuropathic pain. [, ]

6-(5-(1H-Tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines and 6-((5-(1H-Tetrazole-1-yl)methyl-4-R-1,2,4-triazole-3-ylthio)pyridin-3-yl)-(alkyl,aryl,heteroaryl)methanimines

  • Compound Description: These compounds, incorporating both triazole and tetrazole rings, have been synthesized and characterized. Computational predictions suggest potential for diverse biological activities with low toxicity. []
  • Relevance: While lacking the benzoic acid core, these compounds share the pyridinyl substituent present in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. The incorporation of tetrazole and triazole rings, along with diverse substituents, suggests these compounds likely possess different pharmacological profiles and biological targets compared to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. []

4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, reveals the formation of C(13) head-to-tail chains in its crystal structure through O—H⋯N hydrogen bonds. []
  • Relevance: While lacking the benzoic acid core of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, this compound incorporates a pyridin-3-ylmethylidene group. The presence of a cyclohexane ring and carboxylic acid moiety instead of the benzoic acid in 2-[(Pyridin-3-ylmethyl)amino]benzoic acid contributes to its unique structural features and hydrogen-bonding patterns. []

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This polyheterocyclic compound is efficiently synthesized through a one-pot process involving an Ugi-Zhu three-component reaction and a cascade of cyclization and modification steps. []
  • Relevance: While structurally distinct from 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, this compound shares the thiophen-2-ylmethyl substituent. The complex polycyclic structure, incorporating pyrrole, pyridine, and thiophene rings, distinguishes this compound from 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, likely leading to different chemical reactivity and biological profiles. []

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas

  • Compound Description: This class of o-amino-arylurea derivatives exhibits potent inhibitory activity against KDR kinase, a validated target for anticancer drug discovery. Structure-activity relationship studies and molecular modeling have guided the optimization of these compounds for enhanced KDR kinase inhibition. []
  • Relevance: While lacking the benzoic acid core, these compounds share the pyridin-3-yl group with 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. The incorporation of a urea linker, chloro-trifluoromethylphenyl moiety, and diverse substituents differentiates these compounds from 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, leading to selective KDR kinase inhibition and potential anticancer activity. []

3-Pyridin-3-yl-benzoic Acid (3,3-PBC)

  • Compound Description: 3,3-PBC serves as a ligand in the synthesis of metal-organic frameworks (MOFs). Complexes with Zn(II), Ni(II), and Co(II) have been synthesized and characterized, with the Zn(II) complex exhibiting notable fluorescent properties. []

4-[(3-Methylphenyl)(phenyl)amino]benzoic Acid (MPPBA)

  • Compound Description: MPPBA, when used as a self-assembled monolayer (SAM) in organic diodes, improves hole mobility due to the formation of an intermediate energy level between the hole transport material (HTL) and the electrode. []

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

  • Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor. It exhibits in vivo efficacy as a potentiator of DNA-damaging chemotherapy and as a single agent, demonstrating its potential as an anticancer therapeutic. []

2-[(2,3-Dimethylphenyl)amino]benzoic acid (DMPABA)

  • Compound Description: The spectroscopic properties of DMPABA, including its FT-IR and FT-Raman spectra, have been extensively studied and correlated with theoretical calculations. These investigations provide valuable insights into its molecular structure, vibrational frequencies, and electronic properties. []
  • Relevance: DMPABA and 2-[(Pyridin-3-ylmethyl)amino]benzoic acid share a common structural motif – a substituted benzoic acid with an aromatic amine at the ortho position. DMPABA features a 2,3-dimethylphenyl group, while 2-[(Pyridin-3-ylmethyl)amino]benzoic acid has a pyridin-3-ylmethyl group. This difference in the substituent on the amine nitrogen is likely to impact their electronic properties and potential biological activities. []

3-[Bis(pyridin-2-ylmethyl)amino]-5-(4-carboxyphenyl)-BODIPY

  • Compound Description: This BODIPY-based compound acts as a ratiometric fluorescent sensor for Cu2+. Its fluorescence properties change upon binding to Cu2+, allowing for the detection of Cu2+ in solution. [, ]
  • Relevance: This compound, while structurally distinct from 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, features a bis(pyridin-2-ylmethyl)amino motif similar to the pyridin-3-ylmethyl substituent in the target molecule. The incorporation of the BODIPY fluorophore and the carboxyphenyl group confers unique fluorescent properties, making it suitable for sensing applications, unlike 2-[(Pyridin-3-ylmethyl)amino]benzoic acid. [, ]

5-(2′-Aminophenylene)-1,3,4-oxadiazole-2-thiols, 5-(2′-Aminophenylene)-1,3,4-thiadiazole-2-thiols, 5-(2′-Aminophenylene)-1,2,4-triazole-3-thiols, and 5-(2′-Aminophenylene)-4-N-amino-1,2,4-triazole-3-thiols

  • Compound Description: These thiol-containing compounds, derived from 2-aminobenzoic acid and its benzamido derivative, serve as precursors for the synthesis of S-glucosides. These S-glucosides, along with their parent nucleobases, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Compound Description: These compounds, along with FK228 (a known histone deacetylase inhibitor), have been investigated for their ability to enhance radiation-induced cell death in gastrointestinal adenocarcinoma cells. Results suggest they may augment the efficacy of radiation therapy in these cancer types. []

4-((Pyridin-4-ylmethyl)amino)benzoic acid

  • Compound Description: This compound, structurally similar to 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, forms a coordination polymer with zinc(II) ions and 1,2-di(pyridin-4-yl)ethene, highlighting its ability to act as a bridging ligand in the construction of supramolecular architectures. []
  • Relevance: This compound is a direct structural isomer of 2-[(Pyridin-3-ylmethyl)amino]benzoic acid, with the key difference being the position of the (pyridinylmethyl)amino substituent on the benzoic acid ring (para in this case, compared to ortho in the target compound). This subtle change in substitution pattern can influence the compound's coordination geometry, packing arrangements, and overall properties. []

4-Pyridin-3-yl-benzoic Acid (4,3-Hpybz)

  • Compound Description: 4,3-Hpybz functions as a bridging ligand in the construction of a novel three-dimensional cobalt(II) coordination polymer. This framework exhibits a mixed-connected network topology, demonstrating the ability of 4,3-Hpybz to direct the assembly of complex metal-organic architectures. []

Properties

CAS Number

282719-60-2

Product Name

2-[(Pyridin-3-ylmethyl)amino]benzoic acid

IUPAC Name

2-(pyridin-3-ylmethylamino)benzoic acid

Molecular Formula

C13H12N2O2

Molecular Weight

228.25g/mol

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17)

InChI Key

QSJNZGFTQBXPNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CN=CC=C2

Solubility

34.2 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.